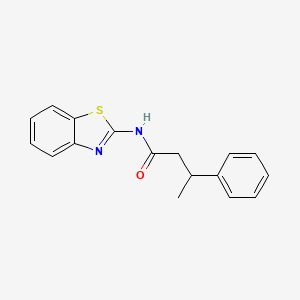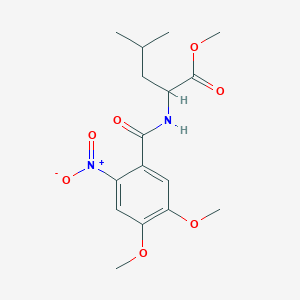![molecular formula C22H17N3O5 B3977843 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-nitrophenyl)butanamide](/img/structure/B3977843.png)
4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-nitrophenyl)butanamide
説明
4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-nitrophenyl)butanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as GSK-J4, and it is a potent inhibitor of the histone demethylase KDM6B.
作用機序
The mechanism of action of GSK-J4 involves the inhibition of KDM6B, which is a histone demethylase. KDM6B is involved in the regulation of gene expression by removing methyl groups from histones. GSK-J4 inhibits the activity of KDM6B, leading to the accumulation of methyl groups on histones. This results in the repression of gene expression, leading to the inhibition of cancer cell growth and modulation of the immune response.
Biochemical and Physiological Effects:
GSK-J4 has been shown to have several biochemical and physiological effects. Studies have shown that GSK-J4 inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. GSK-J4 has also been shown to modulate the immune response by regulating the expression of cytokines and chemokines. Additionally, GSK-J4 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the major advantages of using GSK-J4 in lab experiments is its potency and specificity. GSK-J4 is a potent inhibitor of KDM6B and has been shown to have minimal off-target effects. This makes GSK-J4 an ideal tool for studying the role of KDM6B in various biological processes.
However, one of the limitations of using GSK-J4 in lab experiments is its stability. GSK-J4 is a relatively unstable compound and can degrade over time, leading to inconsistent results. Additionally, GSK-J4 can be toxic to cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on GSK-J4. One potential direction is to investigate the role of GSK-J4 in epigenetic regulation and gene expression. Another direction is to study the potential applications of GSK-J4 in the treatment of autoimmune diseases and inflammatory disorders. Additionally, further research is needed to optimize the synthesis method of GSK-J4 and improve its stability and toxicity profile.
Conclusion:
In conclusion, GSK-J4 is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of GSK-J4 is reliable, and it has been extensively studied for its potential applications in cancer research and immunology. GSK-J4 inhibits the activity of KDM6B, leading to the repression of gene expression and modulation of the immune response. GSK-J4 has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
科学的研究の応用
GSK-J4 has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in cancer research. Studies have shown that GSK-J4 inhibits the growth of cancer cells by targeting KDM6B, which is involved in the regulation of gene expression. GSK-J4 has also been shown to enhance the efficacy of chemotherapy drugs in cancer treatment.
Another potential application of GSK-J4 is in the field of immunology. Studies have shown that GSK-J4 can modulate the immune response by regulating the expression of cytokines and chemokines. This property of GSK-J4 makes it a potential candidate for the treatment of autoimmune diseases and inflammatory disorders.
特性
IUPAC Name |
4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(2-nitrophenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O5/c26-19(23-17-10-1-2-11-18(17)25(29)30)12-5-13-24-21(27)15-8-3-6-14-7-4-9-16(20(14)15)22(24)28/h1-4,6-11H,5,12-13H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEZJBHFRXBCPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-benzyl-5-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B3977760.png)
![N,N-diethyl-4-methoxy-3-{[(4-nitrophenyl)sulfonyl]amino}benzenesulfonamide](/img/structure/B3977764.png)
![3-[(benzylsulfonyl)amino]-N,N-diethyl-4-methoxybenzenesulfonamide](/img/structure/B3977767.png)
![2-methyl-3-nitro-N-{4-[(phenylthio)methyl]phenyl}benzamide](/img/structure/B3977768.png)
![6-fluoro-N-methyl-N-[(6-methylpyridin-2-yl)methyl]-2-pyrimidin-5-ylquinoline-4-carboxamide](/img/structure/B3977774.png)
![N~1~-{2-chloro-5-[(trifluoromethyl)sulfonyl]phenyl}-N~2~-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}glycinamide](/img/structure/B3977779.png)

![N-[4-(3-pyridinyloxy)phenyl]-1-(tetrahydro-2H-pyran-4-yl)-4-piperidinecarboxamide](/img/structure/B3977788.png)
![N-(4-ethoxyphenyl)-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-1-methyl-2-oxoethyl}methanesulfonamide](/img/structure/B3977792.png)

![ethyl 2-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate](/img/structure/B3977806.png)
![5-[3'-(4-methylphenyl)-1'-phenyl-5-(2-thienyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazol-2-yl]-5-oxopentanoic acid](/img/structure/B3977814.png)
![N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-nitrobenzamide](/img/structure/B3977822.png)
